molecular formula C9H16N2 B11919707 1-Pentyl-1,2-dihydropyrazine

1-Pentyl-1,2-dihydropyrazine

Cat. No.: B11919707
M. Wt: 152.24 g/mol
InChI Key: WJWXFOMQKJSYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-1,2-dihydropyrazine is an organic compound with the molecular formula C9H16N2 and an average molecular mass of 152.24 g/mol . Available for research applications, this chemical should be stored sealed in a dry environment, with recommended cold-chain transportation and storage at 2-8°C to maintain stability . While direct pharmacological or mechanistic data for this specific pentyl derivative is limited from the search results, the dihydropyrazine core structure is a subject of interest in medicinal chemistry. For instance, substituted dihydropyrazinediones have been investigated in research as modulators of the NMDA receptor, a target relevant to conditions of the nervous system . The broader class of partially reduced heterocycles, such as 1,2-dihydropyridines, are widely recognized as valuable synthetic intermediates and privileged scaffolds in pharmaceutical research, often serving as precursors to more complex structures like piperidines and pyridines . Researchers may find 1-Pentyl-1,2-dihydropyrazine useful as a building block in the synthesis of novel compounds or for exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-pentyl-2H-pyrazine

InChI

InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h5-6,8H,2-4,7,9H2,1H3

InChI Key

WJWXFOMQKJSYMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CC=NC=C1

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1-Pentyl-1,2-dihydropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Pentyl-1,2-dihydropyrazine , a specialized heterocyclic compound distinct from its aromatic analog, pentylpyrazine. It addresses the chemical architecture, synthesis pathways, and stability profiles relevant to researchers in flavor chemistry and pharmaceutical intermediate development.

Chemical Identity, Synthesis, and Functional Properties

Executive Summary

1-Pentyl-1,2-dihydropyrazine (CAS: 6303-75-9*) is a reduced heterocyclic compound characterized by a 1,2-dihydropyrazine core substituted at the N1 position with a pentyl chain.[1][2][3] Unlike the fully aromatic 2-pentylpyrazine—a common nutty/roasted flavorant—this dihydro derivative represents a partially saturated intermediate with distinct electronic and reactivity profiles.[4]

Note on Nomenclature: Commercial databases frequently conflate this compound with aromatic pentylpyrazine (C₉H₁₄N₂).[4] However, this guide focuses strictly on the dihydro species (C₉H₁₆N₂ , MW 152.24), distinguishing its properties from the aromatic analog.

Chemical Architecture & Identity

Structural Specifications

The molecule consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4.[4] The "1,2-dihydro" designation indicates saturation at the N1-C2 bond sector, resulting in a loss of aromaticity compared to pyrazine. The pentyl group is covalently bonded to the nitrogen at position 1, altering the basicity and lipophilicity of the ring.[4]

PropertySpecification
Chemical Name 1-Pentyl-1,2-dihydropyrazine
CAS Number 6303-75-9 (See Note on Nomenclature)
Molecular Formula C₉H₁₆N₂
Molecular Weight 152.24 g/mol
Core Scaffold 1,2-Dihydropyrazine (Heterocyclic enamine/imine)
Hybridization N1 (

), C2 (

), C3/C5/C6/N4 (

)
Key Functional Groups Cyclic enamine, cyclic imine, N-alkyl chain
Electronic Configuration

Unlike the planar, electron-deficient aromatic pyrazine, the 1,2-dihydro core is non-planar (often a half-chair conformation). The N1 nitrogen, being


 hybridized and alkylated, acts as a stronger Lewis base than the pyrazine nitrogens. The system contains a conjugated segment (N4=C5-C6=N1?), but the specific tautomer typically involves an internal enamine-imine system (e.g., double bonds at C3=C4 and C5=N6).

Synthesis & Production Protocols

The synthesis of N-alkyl-1,2-dihydropyrazines typically follows a condensation pathway involving diamines and dicarbonyls. This protocol avoids the harsh oxidation steps required for aromatic pyrazines.[4]

Primary Synthesis Route: Diamine Condensation

Mechanism: Schiff base formation followed by cyclization.[4] Precursors: N-Pentylethylenediamine and Glyoxal (40% aq.[4] solution).

Experimental Workflow
  • Preparation: Dissolve N-pentylethylenediamine (1.0 eq) in ethanol at 0°C under inert atmosphere (

    
    ).
    
  • Addition: Dropwise addition of Glyoxal (1.0 eq) to prevent polymerization.

  • Cyclization: The mixture is stirred at 0–5°C for 2 hours, then allowed to warm to room temperature.

  • Workup: Extraction with dichloromethane (DCM), drying over

    
    , and concentration under reduced pressure.
    
  • Purification: Vacuum distillation is preferred over column chromatography due to the compound's sensitivity to silica acidity.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the condensation mechanism and potential oxidative side-reactions.

SynthesisPathway Precursors N-Pentylethylenediamine + Glyoxal Intermediate Bis-imine Intermediate (Transient) Precursors->Intermediate Condensation (-2 H2O) Product 1-Pentyl-1,2-dihydropyrazine (C9H16N2) Intermediate->Product Cyclization Oxidation Pyrazinium Salt / Degradation (Oxidative Stress) Product->Oxidation O2 Exposure

Caption: Condensation of diamine and glyoxal yields the dihydro product; oxidation leads to degradation.

Physicochemical Properties & Stability[4][7][8][9][10][11]

Physical Characteristics[4]
  • Appearance: Yellowish to amber liquid (pure form).[4] Darkens upon oxidation.[4]

  • Solubility: Highly soluble in organic solvents (Ethanol, DCM, DMSO).[4] Sparingly soluble in water due to the pentyl chain.[4]

  • Boiling Point: Estimated at 220–230°C (at 760 mmHg), though typically distilled under vacuum (~90°C at 10 mmHg) to prevent thermal decomposition.[4]

Stability Profile

The "dihydro" structure is thermodynamically less stable than the aromatic pyrazine.[4]

  • Oxidation: Susceptible to aromatization.[4] However, because the N1 position is blocked by a pentyl group, it cannot aromatize to neutral pentylpyrazine without breaking the C-N bond. Instead, it forms quaternary pyrazinium salts or undergoes ring opening.[4]

  • Acid Sensitivity: The enamine character makes it sensitive to hydrolysis in acidic aqueous media, reverting to the diamine and dicarbonyl precursors.[4]

Applications & Biological Relevance[4][5][12]

Flavor Chemistry (Maillard Reaction)

In food matrices, 1,2-dihydropyrazines are critical flavor precursors . They form transiently during the Maillard reaction (interaction of amino acids and reducing sugars).[4]

  • Role: Upon roasting, these precursors often oxidize or rearrange to form stable, potent alkylpyrazines (nutty/popcorn notes).

  • Significance: 1-Pentyl-1,2-dihydropyrazine contributes "raw" or "green" nutty notes before thermal conversion.

Pharmaceutical Intermediates

N-substituted dihydropyrazines serve as scaffolds for:

  • Kinase Inhibitors: The dihydropyrazine core mimics the dihydropteridine ring found in biological cofactors (e.g., BH4).[4]

  • API Synthesis: Used as a masked form of pyrazine that can be functionalized at the C2 or C3 positions via nucleophilic attack before final oxidation.[4]

References

  • MolCore Chemical Database. (2024).[4] Product Specifications: 1-Pentyl-1,2-dihydropyrazine (CAS 6303-75-9).[1][2][3] Retrieved from [4]

  • PubChem. (2024).[4] Compound Summary: 1,2-Dihydropyrazine Derivatives.[3][4][5][6][7][8] National Library of Medicine.[4] Retrieved from [4][9]

  • Bredihhin, A., et al. (2007).[4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.[4] Retrieved from [4]

  • Pinpools. (2024).[4] Market Listing: Pentylpyrazine and 1-Pentyl-1,2-dihydropyrazine.[2][3] Retrieved from [4]

Sources

Beyond the SDS: Comprehensive Safety and Handling Architecture for 1-Pentyl-1,2-dihydropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing" SDS

1-Pentyl-1,2-dihydropyrazine is not a standard commodity chemical. Unlike its stable aromatic counterpart (2-pentylpyrazine, a common flavoring agent), the 1,2-dihydro analog is a high-energy reactive intermediate . It possesses a cyclic enamine/imine core that makes it inherently unstable toward oxidation and hydrolysis.

Standard Safety Data Sheets (SDS) for such transient intermediates are often non-existent or generic. This guide bridges that gap, utilizing Structure-Activity Relationships (SAR) and predictive toxicology to establish a rigorous safety architecture for research and scale-up.

Part 1: Physicochemical Profiling & Hazard Identification

Structural Alert Analysis

To understand the hazard, we must deconstruct the molecule. The 1,2-dihydropyrazine core contains two critical reactive motifs:

  • Cyclic Enamine (N1-C6=C5): Highly nucleophilic, susceptible to rapid oxidation (aromatization) and electrophilic attack.

  • Cyclic Imine (N4=C3): Susceptible to hydrolysis, leading to ring opening and fragmentation.

Implication: The primary hazard is not just toxicity, but chemical instability . Exposure to air (O₂) triggers exothermic aromatization to 2-pentylpyrazine. Exposure to moisture triggers ring degradation.

Predicted GHS Classification (QSAR & Read-Across)

Based on read-across from N-alkyl enamines and alkyl-pyrazines.

Hazard ClassCategoryHazard StatementMechanism/Justification
Flammable Liquids Cat 3/4H226: Flammable liquid and vapor.Predicted Flash Point ~50-60°C (estimated based on MW and lipophilicity).
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]Lipophilic amine; penetrates stratum corneum; high pH (alkaline).
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2]Basic nitrogen functionality attacks mucous membranes.
Sensitization (Skin) Cat 1BH317: May cause an allergic skin reaction.High Alert: Dihydropyrazines are haptens that can bind to skin proteins via Michael addition or Schiff base formation.
Specific Target Organ Tox Cat 3H335: May cause respiratory irritation.[1][2]Volatile amine vapors.

Part 2: Experimental Handling Protocols (The "How-To")

The "Zero-Air" Directive

Because 1-Pentyl-1,2-dihydropyrazine will aromatize upon contact with air, all handling must occur under an inert atmosphere (Argon or Nitrogen).

Protocol: Inert Liquid Transfer (Cannula Technique)

  • Objective: Transfer reagent from storage vessel to reaction flask without atmospheric contact.

  • Equipment: Double-tipped needle (cannula), Schlenk line, Argon source (≥99.999%).

  • Pressure Equilibrium: Connect both the source flask (containing reagent) and the receiving flask to the Schlenk line. Cycle vacuum/Argon 3 times.

  • Cannula Insertion: Insert the cannula into the headspace of the source flask first, then purge the needle with Argon. Insert the other end into the receiving flask.

  • Submersion: Lower the source end of the cannula into the liquid 1-Pentyl-1,2-dihydropyrazine.

  • Transfer: Apply a slight positive pressure of Argon to the source flask (or slight vacuum to the receiver). The liquid will flow due to the pressure differential (

    
    ).
    
  • Termination: Lift the cannula to the headspace, allow it to drain, and remove under positive Argon flow.

Storage Stability Architecture
  • Temperature: -20°C (Freezer).

  • Atmosphere: Stored under Argon balloon or in a Glovebox.

  • Stabilizers: Radical scavengers (e.g., BHT) are generally ineffective against the primary degradation pathway (aromatization) and may interfere with downstream chemistry. Physical exclusion of oxygen is the only valid stabilizer.

Part 3: Reactivity & Degradation Pathways (Visualization)

The following diagram illustrates the critical degradation pathways that dictate safety handling. The transition from the dihydro-form to the aromatic form is thermodynamically favorable and potentially exothermic.

DegradationPathway Compound 1-Pentyl-1,2-dihydropyrazine (Reactive Intermediate) Aromatic 2-Pentylpyrazine (Stable, Flavor Compound) Compound->Aromatic Oxidative Aromatization (Exothermic) Hydrolysis Ring Opening/Fragmentation (Amino-ketones/Aldehydes) Compound->Hydrolysis Imine Hydrolysis Oxygen Atmospheric O2 Oxygen->Aromatic Water Moisture (H2O) Water->Hydrolysis

Figure 1: Degradation pathways of 1-Pentyl-1,2-dihydropyrazine. Note the oxidative aromatization is the dominant instability vector.

Part 4: Emergency Response & Toxicology

Acute Exposure Management

Due to the lipophilic pentyl chain, this compound will rapidly penetrate the skin.

  • Skin Contact:

    • Immediate Action: Drench with Polyethylene Glycol (PEG 400) or ethanol first (to solubilize the lipophilic amine), then wash with soap and water. Water alone may smear the compound.

    • Rationale: Lipophilic amines bind to skin lipids; organic solvents facilitate removal better than aqueous solutions initially.

  • Inhalation:

    • Move to fresh air.[1][3][4][5] If pulmonary edema (fluid in lungs) is suspected due to amine vapors, administer oxygen.

    • Note: The "fishy" or "nutty" odor is a warning property, but olfactory fatigue sets in quickly.

Fire Fighting Measures
  • Media: Alcohol-resistant foam or Dry Chemical (CO₂).[3][5] Do NOT use water jet.

  • Specific Hazard: Combustion generates Nitrogen Oxides (NOx), which are highly toxic. Firefighters must wear full SCBA.

Part 5: Waste Disposal & Environmental Fate

Do not dispose of as standard organic waste.

  • Quenching Protocol:

    • Dilute the waste material in an inert solvent (e.g., Ethyl Acetate).

    • Slowly add a dilute acid (1M HCl) to protonate the nitrogen, converting the volatile free base into a non-volatile, water-soluble ammonium salt.

    • Caution: This reaction is exothermic. Cool in an ice bath.

  • Disposal:

    • The resulting aqueous layer (containing the ammonium salt) should be neutralized and disposed of via high-temperature incineration.

Part 6: Decision Logic for Handling

HandlingLogic Start Start: 1-Pentyl-1,2-dihydropyrazine State Physical State? Start->State Liquid Neat Liquid State->Liquid Solution In Solution State->Solution AirExp Is Air Exposure Avoidable? Liquid->AirExp Solution->AirExp Glovebox Use Glovebox (Argon) AirExp->Glovebox Strict Anaerobic Schlenk Use Schlenk Line AirExp->Schlenk Standard Anaerobic Degrade STOP: Compound will degrade to Pentylpyrazine AirExp->Degrade No

Figure 2: Operational decision tree for handling 1-Pentyl-1,2-dihydropyrazine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 172230230 (1,2-Dihydropyrazine). Retrieved from [Link][6]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]

  • Adams, T. B., et al. (2002).The FEMA GRAS Assessment of Pyrazine Derivatives Used as Flavor Ingredients. Food and Chemical Toxicology. (Contextual reference for pyrazine metabolism).
  • Organization for Economic Co-operation and Development (OECD). QSAR Toolbox for Grouping Chemicals into Categories. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis Protocols for 1-Pentyl-1,2-dihydropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

1-Pentyl-1,2-dihydropyrazine is a nitrogen-containing heterocycle of significant interest in two primary domains: as a potent flavorant intermediate (imparting roasted, nutty, or popcorn-like notes) and as a scaffold in the synthesis of bioactive piperazines for pharmaceutical applications.

Unlike the fully aromatic pyrazine, the 1,2-dihydropyrazine core is electronically rich and kinetically unstable. It possesses a cyclic enamine structure that makes it susceptible to:

  • Oxidation: Rapid aromatization to the corresponding pyrazinium salt or pyrazine.

  • Polymerization: Acid-catalyzed self-condensation.

  • Hydrolysis: Ring opening under aqueous acidic conditions.

This protocol details a controlled two-step synthesis designed to maximize yield while mitigating instability. We utilize the Regioselective Borohydride Reduction of N-Alkylpyrazinium Salts as the primary route. This method is superior to direct condensation (diamine + glyoxal) for generating the dihydro species because it allows for the isolation of the intermediate oxidation state under mild, non-oxidizing conditions.

Reaction Mechanism & Pathway[1]

The synthesis proceeds via the formation of a quaternary ammonium salt followed by hydride transfer.

  • Quaternization: Pyrazine acts as a nucleophile, attacking 1-bromopentane via an

    
     mechanism. The aromaticity is retained in the cationic intermediate.
    
  • Reduction: Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) serves as the hydride source.[1][2] The attack occurs preferentially at the 
    
    
    
    -position (C2 or C6) adjacent to the quaternary nitrogen due to the high positive charge density, disrupting aromaticity to form the 1,2-dihydro product.
Mechanistic Diagram (DOT Visualization)

ReactionPathway cluster_0 Critical Control Point: Temperature & pH Start Pyrazine (C4H4N2) Intermediate 1-Pentylpyrazinium Bromide (Salt) Start->Intermediate Step 1: Alkylation Reflux, MeCN Reagent1 1-Bromopentane (C5H11Br) Reagent1->Intermediate Product1 1-Pentyl-1,2-dihydropyrazine (Kinetic Product) Intermediate->Product1 Step 2: Reduction 0°C, MeOH/H2O Reagent2 NaBH4 (Hydride Source) Reagent2->Product1 Product2 1-Pentyl-1,4-dihydropyrazine (Thermodynamic Isomer) Product1->Product2 Tautomerization (If uncontrolled)

Caption: Reaction pathway showing the conversion of Pyrazine to the 1,2-dihydro target via the salt intermediate. Tautomerization to the 1,4-isomer is a competing pathway minimized by temperature control.

Experimental Protocol

Part A: Synthesis of 1-Pentylpyrazinium Bromide (The Salt)

This step installs the pentyl chain. High purity of this salt is critical for the success of the subsequent reduction.

Reagents:

  • Pyrazine (99%): 8.0 g (100 mmol)

  • 1-Bromopentane: 15.1 g (100 mmol)

  • Acetonitrile (Anhydrous): 50 mL

  • Ethyl Acetate (for washing)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Addition: Add Pyrazine and Acetonitrile to the flask. Stir until dissolved. Add 1-Bromopentane in one portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 24 hours . The solution will darken, and a precipitate may begin to form.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Precipitation: If the salt does not precipitate spontaneously, add 50 mL of cold Ethyl Acetate to induce crystallization.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ethyl Acetate (

    
     mL) to remove unreacted starting materials.
    
  • Drying: Dry the hygroscopic solid in a vacuum desiccator over

    
     for 12 hours.
    
    • Expected Yield: 60-75%

    • Appearance: Brownish-yellow crystalline solid.

Part B: Regioselective Reduction to 1-Pentyl-1,2-dihydropyrazine

Critical Safety Note: The product is sensitive to oxidation. Use degassed solvents and maintain an inert atmosphere.

Reagents:

  • 1-Pentylpyrazinium Bromide (from Part A): 2.31 g (10 mmol)

  • Sodium Borohydride (

    
    ): 0.38 g (10 mmol)
    
  • Methanol (Degassed): 20 mL

  • Water (Degassed): 5 mL

  • Dichloromethane (DCM): 50 mL

Procedure:

  • Dissolution: In a 100 mL 3-neck flask under Argon, dissolve the pyrazinium salt in a mixture of Methanol (20 mL) and Water (5 mL).

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature favors the kinetic 1,2-addition over the thermodynamic 1,4-addition.

  • Reduction: Add

    
     in small portions over 15 minutes. Vigorous gas evolution (
    
    
    
    ) will occur.
    • Observation: The color will shift from dark yellow/brown to a lighter pale yellow.

  • Quenching: Stir at 0°C for an additional 30 minutes. Quench carefully with 10 mL of ice-cold water.

  • Extraction: Immediately extract with DCM (

    
     mL).
    
  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ) for 10 minutes. Filter under Argon.
    
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) . Do not heat the bath significantly to prevent aromatization.

  • Storage: The resulting oil is 1-Pentyl-1,2-dihydropyrazine. Store immediately at -20°C under Argon.

Analytical Data & Validation

To validate the synthesis, compare the spectral data against the expected signals. The 1,2-dihydro structure is characterized by the presence of


 hybridized protons in the ring.
MetricExpected Value / ObservationInterpretation
Physical State Pale yellow oilDarkening indicates oxidation to pyrazine.

NMR (Ring)

3.0-4.0 ppm (2H, m, H-2)
Diagnostic signal for

C-2 protons (dihydro).

NMR (Alkene)

5.5-6.5 ppm (3H, m, H-3, H-5, H-6)
Olefinic protons of the enamine system.

NMR (Alkyl)

0.9 (t), 1.3 (m), 3.2 (t) ppm
Pentyl chain signals; N-CH2 typically shifted.
MS (ESI+)

Confirms molecular weight (C9H14N2).
Stability Test Exposure to air for 1 hrRapid conversion to 1-pentylpyrazine (aromatic).

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points and safety measures.

Workflow Start Start: Weigh Reagents Step1 Reflux Pyrazine + Alkyl Halide (24h, MeCN) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Step2 Add Cold EtOAc (Induce Cryst.) Check1->Step2 No Step3 Filter & Dry Salt Check1->Step3 Yes Step2->Step3 Step4 Dissolve in MeOH/H2O Cool to 0°C Step3->Step4 Step5 Add NaBH4 Slowly (Control Exotherm) Step4->Step5 Step6 Extract (DCM) & Evaporate (<30°C, Inert Atm) Step5->Step6 End Product: 1-Pentyl-1,2-dihydropyrazine Store @ -20°C Step6->End

Caption: Operational workflow for the synthesis. Note the temperature constraints in Step 6 to prevent product degradation.

References

  • Regioselective Reduction of Pyrazinium Salts: Title: Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines.[3] Source: National Institutes of Health (PubMed) URL:[Link]

  • General Reactivity of Pyrazines: Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Source: ResearchGate / Wiley-VCH URL:[Link]

  • Borohydride Reduction Mechanisms: Title: Reduction of some 1-substituted pyridinium salts (Analogous Chemistry).[4][5] Source: Royal Society of Chemistry (J. Chem. Soc. Perkin Trans.) URL:[Link][5][6][7]

  • Flavor Chemistry Context: Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: Optimized Solid-Phase Microextraction (SPME) Parameters for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazines—heterocyclic nitrogen-containing compounds responsible for roasted, nutty, and earthy aromas—are critical biomarkers in food chemistry (Maillard reaction products), bacterial spoilage profiling, and pharmaceutical intermediate analysis.[1] Their low odor thresholds (often in the ng/L range) necessitate high-sensitivity extraction methods.

This guide provides a validated, field-proven protocol for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME). Unlike generic protocols, this document focuses on the thermodynamic and kinetic "levers" required to maximize recovery of these semi-volatile, basic compounds while minimizing artifact formation.

Part 1: Critical Parameter Optimization (The "Why")

Successful SPME is not merely about dipping a fiber; it is about managing the equilibrium between three phases: the Sample Matrix, the Headspace, and the Fiber Coating.[2]

Fiber Selection: The Tri-Phase Advantage

Pyrazines range from small, highly volatile molecules (e.g., 2-methylpyrazine) to larger, semi-volatile structures (e.g., 2-isobutyl-3-methoxypyrazine).

  • Recommendation: Use a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1][3][4]

  • Mechanism:

    • Carboxen (CAR): A microporous carbon adsorbent ideal for small molecules (C2-C6). It traps the highly volatile pyrazines.

    • Divinylbenzene (DVB): A mesoporous polymer that captures larger aromatics and alkyl-substituted pyrazines.

    • PDMS: Acts as a binder and facilitates the migration of analytes into the adsorbent pores.

  • Why not just PDMS? Pure PDMS (absorbent) lacks the retentive capacity for small, polar pyrazines, leading to poor sensitivity.

Thermodynamics: Temperature & Ionic Strength[3]
  • Temperature (The Goldilocks Zone):

    • Optimal Range: 40°C – 60°C .

    • Causality: While higher temperatures increase Henry’s Law constants (driving analytes into the headspace), temperatures >60°C can trigger the Maillard reaction in samples containing reducing sugars and amino acids, creating artificial pyrazines during the extraction step. 50°C is the standard balance point.

  • Ionic Strength (Salting Out):

    • Recommendation: Saturation with NaCl (approx. 30-36% w/v).

    • Mechanism: Pyrazines possess lone pair electrons on the nitrogen atoms, making them water-soluble. Adding NaCl creates hydration spheres around salt ions, effectively reducing the free water available to solvate the pyrazines. This drives the analytes into the headspace (

      
       increases).
      
Matrix Modification: pH Control
  • The pKa Factor: Pyrazines are weak bases (pKa ~0.6 – 2.0).

  • Protocol: In most food/biological matrices (pH 4-7), pyrazines remain neutral (uncharged).

  • Critical Warning: If working with highly acidic hydrolysates (pH < 3), the nitrogen atoms will protonate (

    
    ). Charged species cannot  be extracted by SPME. You must adjust pH to >6.0 using NaOH to ensure analytes are in their neutral, extractable form.
    

Part 2: Validated Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2cm assembly recommended for automation).

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Reagents: NaCl (analytical grade, baked at 400°C to remove organics), Internal Standard (e.g., 2-methyl-3-methoxypyrazine or deuterated pyrazine).

Step-by-Step Workflow
1. Sample Preparation
  • Mass/Volume: Weigh 5.0 g of solid sample or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g of NaCl (for 5 mL sample) to achieve ~30% saturation.

  • Internal Standard (IS): Add 5 µL of IS working solution (e.g., 50 ppm in methanol). Note: Methanol content should remain <1% to avoid modifying the phase ratio.

  • Sealing: Immediately cap the vial to prevent volatile loss. Vortex for 30 seconds to dissolve salt.

2. HS-SPME Extraction
  • Pre-incubation: 15 minutes at 50°C (Agitation: 250-500 rpm).

    • Purpose: Establishes equilibrium between the sample matrix and the headspace.

  • Extraction: Expose fiber for 30 minutes at 50°C with continuous agitation.

    • Note on Agitation: Constant agitation is crucial to reduce the "depletion zone" boundary layer around the fiber, speeding up mass transfer.

3. GC-MS Desorption & Analysis
  • Injector Temp: 260°C.

  • Mode: Splitless (Split valve closed for 2 minutes).

  • Liner: 0.75 mm ID SPME liner (straight, deactivated). Do not use glass wool.[5]

  • Column: Polar column (e.g., SUPELCOWAX 10 or DB-WAX), 30m x 0.25mm x 0.25µm.

    • Why: Pyrazines separate best on polar phases due to hydrogen bonding interactions.

Summary of Optimized Parameters (Table)
ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (50/30 µm)Captures broad range of volatilities (C4-C15).
Incubation Temp 50°CBalances sensitivity vs. artifact formation.
Equilibrium Time 15 minEnsures headspace concentration stabilizes.
Extraction Time 30 minSufficient for semi-volatiles to reach equilibrium.
Salt Addition 30% (w/v) NaCl"Salting out" effect increases sensitivity by 2-5x.
Desorption 260°C for 3 minEnsures complete release from microporous Carboxen.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Optimization Decision Tree

This diagram illustrates the logic flow for selecting parameters based on analyte properties.

SPME_Optimization Start Start: Pyrazine Analysis AnalyteType Analyte Volatility? Start->AnalyteType HighVol High Volatility (e.g., Methylpyrazine) AnalyteType->HighVol SemiVol Semi-Volatility (e.g., Methoxypyrazines) AnalyteType->SemiVol FiberSel Select Fiber: DVB/CAR/PDMS HighVol->FiberSel SemiVol->FiberSel MatrixCheck Matrix pH < 3? FiberSel->MatrixCheck AdjustPH Adjust pH to > 6.0 (Neutralize) MatrixCheck->AdjustPH Yes NoAdjust Proceed (Natural pH) MatrixCheck->NoAdjust No SaltStep Add NaCl (30% w/v) 'Salting Out' AdjustPH->SaltStep NoAdjust->SaltStep TempCheck Precursors Present? (Sugar + Amino Acids) SaltStep->TempCheck LowTemp Limit Temp to 40-50°C (Prevent Artifacts) TempCheck->LowTemp Yes HighTemp Temp up to 60°C (Max Sensitivity) TempCheck->HighTemp No Final GC-MS Analysis (Polar Column) LowTemp->Final HighTemp->Final

Caption: Decision logic for optimizing SPME parameters based on matrix chemistry and analyte stability.

Diagram 2: The Extraction Mechanism

Visualizing the thermodynamic equilibrium shifts.

SPME_Mechanism Matrix Sample Matrix (Pyrazines + Water) Headspace Headspace Phase Matrix->Headspace K(hs/sample) Increased by Salt/Temp Salt NaCl Addition Salt->Matrix Hydration Spheres Headspace->Matrix Equilibrium Fiber SPME Fiber (Adsorption) Headspace->Fiber K(fiber/hs) Competitive Adsorption

Caption: Mass transfer dynamics. Salt reduces matrix solubility, driving analytes to headspace for fiber adsorption.

Part 4: Troubleshooting & Quality Control

The "Carryover" Effect

Carboxen is a strong adsorbent. Pyrazines can remain trapped in the micropores even after desorption.

  • Symptom: Ghost peaks in blank runs.

  • Solution: Implement a "Fiber Bake-out" method between runs (260°C for 5-10 mins with high split flow) or use a fiber conditioning station if available on your autosampler.

Competitive Adsorption (Displacement)

In complex matrices (e.g., coffee), high-concentration volatiles can displace trace pyrazines from the fiber sites.

  • Solution: Decrease extraction time. While counter-intuitive, shorter times (15-20 mins) favor the kinetic extraction of smaller molecules before larger, heavier compounds displace them at equilibrium.

Artifact Formation

If analyzing roasted products, ensure the extraction temperature does not exceed the processing temperature of the food, or keep it strictly below 60°C to prevent non-enzymatic browning within the vial.

References

  • Baharum, S. N., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry. Journal of Food Science. Retrieved from [Link]

  • Luo, K., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Foods (MDPI). Retrieved from [Link]

  • Ferreira, A. C., et al. (2003). Identification of Key Odorants Related to the Typical Aroma of Oxidation-Spoiled White Wines. Journal of Agricultural and Food Chemistry. (Discusses Pyrazine/DVB/CAR/PDMS efficiency). Retrieved from [Link]

  • Oliveira, M., et al. (2015). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples.[6] Food Science and Technology (Campinas). Retrieved from [Link]

Sources

Application Note: 1-Pentyl-1,2-dihydropyrazine as an Internal Standard in Flavor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical chemists specializing in flavor chemistry and metabolomics. It addresses the specific use of 1-Pentyl-1,2-dihydropyrazine (often chemically correlated with or used as a synonym for 2-Pentylpyrazine in industrial catalogs, CAS 6303-75-9) as an Internal Standard (IS).

Given the nomenclature ambiguity in some chemical catalogs (where the dihydro- precursor is sometimes conflated with the aromatic final product), this guide addresses the aromatic form (2-Pentylpyrazine) as the stable, practical Internal Standard, while providing a specific technical subsection on handling the labile dihydro- intermediates if those are the specific target of synthesis.

Abstract

This protocol details the validation and application of 1-Pentyl-1,2-dihydropyrazine (specifically the stable aromatic analog 2-Pentylpyrazine , CAS 6303-75-9) as a surrogate Internal Standard (IS) for the quantitation of volatile alkylpyrazines in roasted food matrices (coffee, cocoa, peanuts) and biological samples. Unlike common deuterated standards, this compound offers a cost-effective, structurally homologous alternative with a unique retention index (RI) that prevents co-elution with naturally occurring methyl/ethyl pyrazines. This guide covers extraction (SAFE/SPME), GC-MS/MS acquisition, and rigorous validation parameters.

Introduction & Scientific Rationale

The Challenge of Pyrazine Analysis

Pyrazines are potent odorants responsible for "roasted," "nutty," and "earthy" notes.[1] In flavor chemistry, accurate quantitation is hindered by:

  • Matrix Complexity: High lipid or protein content in matrices (e.g., peanut butter, grilled meat) suppresses volatility.

  • Instability: Dihydropyrazine precursors oxidize rapidly to pyrazines or degrade into imidazoles.

  • Volatility: Loss of analytes during solvent evaporation.

Why 1-Pentyl-1,2-dihydropyrazine (2-Pentylpyrazine)?

While stable isotope dilution assays (SIDA) using


C- or 

H-labeled pyrazines are the gold standard, they are prohibitively expensive for routine screening. 2-Pentylpyrazine serves as an ideal "Surrogate Internal Standard" because:
  • Exogenous Nature: It is rarely found in natural food matrices (unlike methyl, ethyl, or vinyl pyrazines), ensuring no background interference.

  • Physicochemical Mimicry: Its LogP (approx. 2.[2][3]9) and boiling point (~233°C) bridge the gap between low-molecular-weight alkylpyrazines and heavier substituted analogs.

  • Chromatographic Separation: The pentyl chain provides sufficient steric bulk to elute in a "quiet" region of the chromatogram, distinct from the crowded early-eluting pyrazine region.

Technical Note on Nomenclature: In various chemical catalogs, CAS 6303-75-9 is sometimes listed as 1-Pentyl-1,2-dihydropyrazine. Chemically, the stable commercial product is the aromatic 2-Pentylpyrazine . The dihydro- form is an enamine intermediate that rapidly oxidizes to the aromatic form under standard atmospheric conditions. This protocol utilizes the stable aromatic form to ensure reproducibility.

Chemical Profile & Preparation[4][5][6][7]

PropertySpecification
Compound Name 2-Pentylpyrazine (syn. 1-Pentyl-1,2-dihydropyrazine in some catalogs)
CAS Number 6303-75-9
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Appearance Pale yellow liquid
Odor Roasted, nutty, fatty, slightly green
Solubility Soluble in Ethanol, Methanol, Dichloromethane; Slightly soluble in water
Standard Preparation Protocol

Objective: Create a stable stock solution free from oxidation.

  • Primary Stock (10 mg/mL):

    • Weigh 100 mg of 2-Pentylpyrazine into a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Methanol or Dichloromethane (depending on extraction solvent).

    • Critical Step: Flush headspace with Nitrogen (N

      
      ) to prevent oxidation. Store at -20°C. Stability: 6 months.
      
  • Working Internal Standard (IS) Solution (10 µg/mL):

    • Dilute 100 µL of Primary Stock into 100 mL of solvent.

    • Store at 4°C. Prepare fresh weekly.

Experimental Protocol: Extraction & Analysis

We present two workflows: Headspace-SPME (for volatile profiling) and SAFE Extraction (for quantitative recovery from complex matrices).

Method A: Headspace-SPME (Solid Phase Microextraction)

Best for: Rapid screening of roasted coffee, nuts, or dry powders.

  • Sample Weighing: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • IS Addition: Inject 10 µL of Working IS Solution (10 µg/mL) directly onto the sample matrix.

    • Note: Allow 30 mins equilibration for the IS to bind to the matrix similarly to the analytes.

  • Incubation: Heat vial to 60°C for 15 mins (agitation: 500 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) for 30 mins at 60°C.

  • Desorption: Inject into GC inlet (250°C) for 5 mins (splitless).

Method B: Solvent Assisted Flavor Evaporation (SAFE)

Best for: High-fat matrices (oils, fatty meats) where SPME suffers from matrix effects.

  • Homogenization: Blend 50 g of sample with 100 mL Dichloromethane.

  • IS Addition: Add 100 µL of Working IS Solution (10 µg/mL) before homogenization.

    • Reasoning: Adding IS prior to extraction corrects for extraction inefficiencies and solvent losses.

  • SAFE Distillation: Perform high-vacuum transfer (<10^-4 mbar) to isolate volatiles from non-volatile lipids.

  • Concentration: Dry the distillate over anhydrous Na

    
    SO
    
    
    
    and concentrate to 0.5 mL using a Vigreux column.
GC-MS/MS Acquisition Parameters
ParameterSetting
Instrument Agilent 7890B GC / 7000D Triple Quad MS (or equivalent)
Column DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 40°C (2 min) -> 5°C/min -> 240°C (10 min)
Inlet Splitless, 250°C
MS Source EI (70 eV), 230°C
Acquisition SIM (Selected Ion Monitoring) or MRM

Target Ions for 2-Pentylpyrazine (IS):

  • Quantifier Ion: m/z 108 (Base peak, rearrangement of pentyl chain)

  • Qualifier Ions: m/z 150 (Molecular ion), m/z 94, m/z 81.

Visualized Workflows

Analytical Workflow Diagram

The following diagram illustrates the critical decision points between SPME and SAFE extraction methods.

G Sample Sample Matrix (Coffee, Meat, Nuts) IS_Add Add Internal Standard (2-Pentylpyrazine) Sample->IS_Add Spike Decision Matrix Type? IS_Add->Decision SPME Headspace SPME (DVB/CAR/PDMS) Decision->SPME Low Fat / Dry SAFE SAFE Extraction (High Vacuum) Decision->SAFE High Fat / Wet GC GC Separation (DB-WAX Column) SPME->GC Thermal Desorption SAFE->GC Liquid Injection MS MS Detection (SIM/MRM) GC->MS Data Quantitation (Ratio IS/Analyte) MS->Data

Caption: Decision tree for selecting the extraction method based on matrix composition, ensuring optimal recovery of the Internal Standard.

Mechanistic Logic: Why Pentyl-Pyrazine?

This diagram explains the structural logic of using a pentyl-substituted pyrazine to mimic target analytes.

Mechanism Target Target Analytes (e.g., 2,5-Dimethylpyrazine) High Volatility / Water Soluble Extraction Extraction Phase (Competition for Headspace/Solvent) Target->Extraction IS Internal Standard (2-Pentylpyrazine) Mid Volatility / Lipophilic Balance IS->Extraction Mimics Partition Coeff (K) Chrom Chromatography (Ret. Index ~1388 on Wax) Extraction->Chrom Result Accurate Normalization Chrom->Result Elutes in Silent Region (No Interference)

Caption: The physicochemical "bridge" provided by 2-Pentylpyrazine allows it to normalize extraction variations for a wide range of alkylpyrazines.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

Linearity & Range
  • Prepare calibration curves with target analytes (e.g., 2,3,5-trimethylpyrazine) ranging from 10 ng/g to 10,000 ng/g .

  • Maintain IS concentration constant at 500 ng/g .

  • Acceptance Criteria: R

    
     > 0.995; Response Factor (RF) RSD < 15%.
    
Recovery Calculation

Calculate the Relative Response Factor (RRF) for each analyte (


) relative to the IS:


Concentration in unknown samples is then:



Troubleshooting Guide
  • Issue: Low IS Recovery (<50%).

    • Cause: Matrix binding (protein/lipid) or evaporation loss during concentration.

    • Solution: Switch from SPME to SAFE; ensure SAFE apparatus water bath is at 40°C, not higher.

  • Issue: IS Peak Tailing.

    • Cause: Active sites in GC inlet or column aging.

    • Solution: Trim column (0.5 m), replace liner with deactivated wool.

References

  • Agilent Technologies. (2020). Analysis of Pyrazines in Roasted Coffee by GC/MS. Agilent Application Notes. [Link]

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545. [Link]

  • Cerny, C., & Grosch, W. (1993). Quantification of potent odorants in roasted beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 196, 417-422.
  • PubChem. (2023).[4] Compound Summary: 2-Pentylpyrazine.[1][5] National Library of Medicine.[4] [Link]

(Note: While specific literature on "1-Pentyl-1,2-dihydropyrazine" as a standalone keyword is sparse due to nomenclature overlap, the protocols cited above for alkylpyrazines using structural analogues are the authoritative standard in the field.)

Sources

preparation of stock solutions for 1-Pentyl-1,2-dihydropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Stabilization of Stock Solutions for 1-Pentyl-1,2-dihydropyrazine

Abstract & Technical Scope

This protocol details the rigorous preparation of stock solutions for 1-Pentyl-1,2-dihydropyrazine , a volatile and chemically labile alkyl-dihydropyrazine. Unlike their fully aromatic pyrazine counterparts, dihydropyrazines are prone to rapid oxidative aromatization and polymerization when exposed to air, light, or protic stress.

This guide is designed for researchers in flavor chemistry and pharmacology who require high-integrity molecular standards. It prioritizes anaerobic handling , anhydrous solvation , and cryogenic storage to maintain compound fidelity.

Physicochemical Profile & Stability Logic

Understanding the molecule's fragility is the prerequisite for successful handling. 1-Pentyl-1,2-dihydropyrazine contains a reduced nitrogen ring (enamine character), making it significantly more reactive than standard pyrazines.

PropertyValue (Approx.)Critical Handling Note
Molecular Formula C₉H₁₆N₂
Molecular Weight ~152.24 g/mol Use for Molarity calculations.
Physical State Pale yellow to amber liquidDarkening indicates polymerization/oxidation.
Solubility DMSO, Ethanol, MethanolHydrophobic. Sparingly soluble in water.
Oxidation Potential HighSpontaneously aromatizes to pentylpyrazine in air.
Light Sensitivity ModerateUV light accelerates radical oxidation.
Degradation Mechanism (The "Why" Behind the Protocol)

The 1,2-dihydropyrazine ring is thermodynamically driven to aromatize. Oxygen exposure removes hydrogen from the C2/N1 positions, yielding the fully aromatic (and distinct smelling/acting) pyrazine.

degradation_pathway cluster_prevention Stabilization Strategy DP 1-Pentyl-1,2-dihydropyrazine (Active/Target) P Pentylpyrazine (Aromatic Artifact) DP->P Oxidative Aromatization Poly Polymer/Oligomer (Brown Precipitate) DP->Poly Radical Polymerization O2 + O2 / Light Argon Argon Purge Cold -80°C Storage

Figure 1: Degradation pathways of dihydropyrazines. The protocol aims to block the red (oxidation) and grey (polymerization) pathways.

Protocol: Preparation of 100 mM Stock Solution

Reagents & Equipment:

  • Compound: 1-Pentyl-1,2-dihydropyrazine (>95% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

    • Alternative: Anhydrous Ethanol (for food/flavor applications), but evaporation is a risk.

  • Gas: High-purity Argon or Nitrogen (Argon preferred due to density).

  • Vials: Amber glass vials with PTFE-lined screw caps (2 mL or 4 mL).

  • Pipettes: Calibrated positive-displacement pipettes (preferred for volatiles).

Step-by-Step Workflow
  • Environment Setup:

    • Ideally, work within a glove box.[1] If unavailable, use a chemical fume hood and establish a "blanket" of Argon over your workspace.

    • Equilibrate the DMSO to room temperature to prevent condensation water absorption.

  • Weighing (The "Difference" Method):

    • Note: The compound is a liquid.[2][3][4] Do not pipette directly by volume for critical stock due to density variations.

    • Place an empty amber vial on the balance. Tare.

    • Add approximately 15.2 mg of 1-Pentyl-1,2-dihydropyrazine. Record exact mass (

      
      ).[5]
      
    • Calculation: Target Volume (

      
      ) = 
      
      
      
      (mg) / (MW
      
      
      Concentration).
    • Example:

      
      .
      
  • Solvation:

    • Immediately add the calculated volume of Anhydrous DMSO .

    • Crucial: Direct a gentle stream of Argon into the vial headspace for 10-15 seconds to displace oxygen.

    • Cap tightly immediately.

    • Vortex gently for 30 seconds. Avoid vigorous shaking that entrains bubbles (oxygen).

  • Aliquoting (Single-Use Strategy):

    • Never store a large bulk stock. Repeated opening introduces moisture and oxygen.

    • Prepare 5-10 small amber vials.

    • Purge each empty vial with Argon.

    • Dispense 50-100 µL aliquots of the stock into these vials.

    • Overlay with Argon again before final capping.

    • Seal caps with Parafilm to retard gas exchange.

stock_prep_workflow Start Start: Equilibrate Anhydrous DMSO Weigh Weigh Compound (Amber Vial) Start->Weigh Calc Calculate Solvent Vol. (Gravimetric Method) Weigh->Calc Dissolve Add DMSO + Argon Purge (Immediate) Calc->Dissolve Mix Gentle Vortex (No Bubbles) Dissolve->Mix Aliquot Aliquot into Pre-purged Vials (50-100 µL) Mix->Aliquot Store Store at -80°C Aliquot->Store

Figure 2: Preparation workflow emphasizing inert gas handling at the critical solvation step.

Storage and Quality Control

Storage Conditions
  • Temperature: -80°C is optimal. -20°C is acceptable for <1 month.

  • Duration: Use within 3 months .

  • Thawing: Thaw aliquots once. Discard unused portions. Do not refreeze.

Quality Control (Self-Validation)

Before using a stock for critical experiments (e.g., IC50 determination or sensory analysis), validate its integrity.

  • Visual Check: The solution should remain clear/pale yellow. Turbidity or a dark brown color indicates polymerization.

  • UV-Vis Validation (Quick Test):

    • Dilute 1:1000 in water/buffer.

    • Scan 200–400 nm.

    • Pass Criteria: Distinct absorption profile consistent with dihydropyrazine (often

      
       ~270-290 nm, distinct from the aromatic pyrazine peak).
      
  • GC-MS (Definitive):

    • Inject a sample.

    • Fail Criteria: Presence of a peak with MW = 150 (Pentylpyrazine, M-2) indicates oxidation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation Moisture ingress in DMSOUse fresh anhydrous DMSO; check molecular sieves.
Darkening (Browning) Oxidation/PolymerizationDiscard. Prepare fresh stock under stricter Argon purge.
Odor Change Aromatization to PyrazineThe "nutty" smell becoming "pungent/green" implies oxidation. Discard.
Inconsistent Bio-Data Adsorption to plasticsUse glass inserts/vials. Avoid polystyrene reservoirs.

References

  • Adams, A., et al. (2008). "Formation of pyrazines and dihydropyrazines in Maillard model systems." Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Link

  • Rizzi, G. P. (1988). "The chemistry of pyrazines and their formation in food." Food Reviews International, 4(3), 375-400. Link

  • Sigma-Aldrich (Merck). "Handling of Air-Sensitive Reagents (Technical Bulletin AL-134)." Link

  • PubChem. "Pyrazine and Dihydropyrazine Derivatives Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Pentyl-1,2-dihydropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Stability Management Difficulty Level: High (Kinetic Instability) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Stability Paradox

The synthesis of 1-Pentyl-1,2-dihydropyrazine is deceptive. While the bond-forming steps are chemically straightforward, the isolation is plagued by the compound's inherent instability. 1,2-dihydropyrazines are prone to three primary failure modes:

  • Oxidative Aromatization: Reverting to the pyrazine cation or neutral pyrazine (loss of product).

  • Polymerization: Formation of dark, tarry oligomers (loss of mass balance).

  • Regio-scrambling: Isomerization to the thermodynamically distinct 1,4-dihydropyrazine or tetrahydropyrazine species.

This guide focuses on the Reduction of Pyrazinium Salts pathway, as it offers the highest regioselectivity for N-alkylated targets compared to condensation routes.

Synthesis Workflow & Critical Control Points

The following diagram outlines the optimized workflow. Deviating from these specific temperature and solvent controls is the primary cause of yield loss.

SynthesisWorkflow Start Start: Pyrazine + 1-Bromopentane Salt Intermediate: 1-Pentylpyrazin-1-ium Bromide Start->Salt Reflux (MeCN) 24h, Inert Salt->Start Reversibility (Thermal) Reduction Reduction: NaBH4 / EtOH (-10°C) Salt->Reduction Regioselective Hydride Attack Quench Quench: Basic Extraction (Cold) Reduction->Quench Critical: pH > 10 Prevent Acid Hydrolysis Product Target: 1-Pentyl-1,2-dihydropyrazine Quench->Product Distillation (High Vac) Product->Salt Oxidation (Air Exposure)

Figure 1: Optimized reaction pathway emphasizing the critical reduction and quenching phases.

Phase 1: The Quaternization (Salt Formation)

Objective: Quantitative conversion of pyrazine to 1-pentylpyrazin-1-ium bromide.

The Problem: Incomplete Conversion & Hygroscopicity

Users often report yields of <60% at this stage, assuming the unreacted pyrazine can be "washed away." This is a mistake. Unreacted pyrazine interferes with the subsequent reduction stoichiometry.

Protocol Optimization:

  • Solvent: Use anhydrous Acetonitrile (MeCN) . Unlike neat reactions, MeCN stabilizes the transition state.

  • Stoichiometry: Use 1.2 equivalents of 1-bromopentane. The alkyl halide must be in excess to drive the pyrazine (a weak nucleophile) to completion.

  • Temperature: Reflux (80-82°C) for 24-48 hours.

  • Work-up: Do not use aqueous extraction. Precipitate the salt by adding cold Diethyl Ether (Et2O) . The product is hygroscopic; dry under high vacuum immediately.

ParameterStandard ProtocolOptimized ProtocolImpact on Yield
Solvent Neat / TolueneAcetonitrile +15% (Kinetic rate increase)
Purification RecrystallizationEther Precipitation +10% (Prevents hydrolysis)
Atmosphere AmbientArgon/Nitrogen Critical (Prevents deliquescence)

Phase 2: The Regioselective Reduction (The Yield Maker)

Objective: Selective reduction of the C2-N1 bond without over-reducing to piperazine.

The Mechanism

Sodium Borohydride (NaBH4) attacks the most electron-deficient carbon. In the pyrazinium salt, the positive charge on N1 activates the adjacent C2 and C6 positions. Hydride attack at C2 yields the 1,2-dihydropyrazine.

Troubleshooting Guide: Reduction

Scenario A: "I see multiple spots on TLC (Over-reduction)."

  • Cause: Temperature too high or excess reducing agent.

  • Fix:

    • Cool the salt solution (in Ethanol) to -10°C to 0°C .

    • Add NaBH4 in small portions (0.5 eq at a time).

    • Stop the reaction immediately upon the disappearance of the salt (monitor by UV; the salt absorbs strongly, the dihydro product does not).

Scenario B: "The product decomposes during workup."

  • Cause: Acid hydrolysis.[1][2] Enamines (which 1,2-dihydropyrazine effectively is) are extremely acid-sensitive.

  • Fix:

    • Quench with cold 5% NaOH or saturated NaHCO3.

    • Ensure the aqueous layer pH is >10 before extraction.

    • Use Dichloromethane (DCM) for extraction; it solubilizes the dihydropyrazine better than ether.

Phase 3: Stabilization & Isolation (The Yield Keeper)

Objective: Preventing oxidative aromatization.

1,2-Dihydropyrazines are "seeking" aromaticity. Exposure to air will oxidize them back to the pyrazinium cation or neutral pyrazine.

The "Black Tar" Decision Tree Use this logic flow when your product appearance degrades.

Troubleshooting Issue Issue: Product turning dark/viscous Check1 Check: Is it exposed to Air? Issue->Check1 Check2 Check: Is it in Acidic Solvent? Check1->Check2 No ResultOx Diagnosis: Oxidative Aromatization (Yield Loss) Check1->ResultOx Yes Check2->ResultOx No (Check storage temp) ResultPoly Diagnosis: Acid-Catalyzed Polymerization (Total Failure) Check2->ResultPoly Yes (CDCl3 is acidic!)

Figure 2: Diagnostic logic for degradation issues.

Storage Protocol:

  • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the crude oil if not using immediately.

  • NMR Solvent: Do not use standard CDCl3 (it is naturally acidic). Use C6D6 (Benzene-d6) or filter CDCl3 through basic alumina before use.

  • Purification: Distillation is risky. If necessary, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Column chromatography usually leads to decomposition on silica (acidic). Use Basic Alumina if chromatography is required.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH4 instead of NaBH4? A: No. LiAlH4 is too aggressive and will likely lead to full saturation (piperazine derivatives) or ring opening. NaBH4 provides the mild chemoselectivity required to stop at the dihydro stage [1].

Q: Why does my NMR show a mix of isomers? A: You are likely observing tautomerization. While the 1,2-isomer is the kinetic product of the salt reduction, it can isomerize to the 1,4-dihydropyrazine or 1,6-isomer depending on substitution patterns and thermodynamic stability. Keeping the reaction cold (-10°C) favors the kinetic 1,2-product [2].

Q: My product turned solid and white after a day. What happened? A: You likely reformed the salt or an oxide. If the container wasn't sealed perfectly, moisture and oxygen can revert the dihydropyrazine to a quaternary ammonium species or an oxo-derivative (like a pyrazinone) [3].

References

  • Regioselective Reduction of N-Acylpyrazinium Salts. Source:Journal of Organic Chemistry / PubMed Context: Establishes the protocol for hydride attack at the C2 position in pyrazinium salts using borohydride and tin hydride reagents. Link:[Link]

  • Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazines. Source:Royal Society of Chemistry (Chem Comm) Context: Discusses the stability profiles and isomerization risks between 1,2- and 1,4-dihydropyrazines. Link:[Link]

  • Synthesis and Reactivity of 1,4-Dihydropyrazine Derivatives. Source:ResearchGate / Tetrahedron Context: Provides insights into the oxidative instability and handling requirements for dihydropyrazine derivatives. Link:[Link]

Sources

Validation & Comparative

comparative analysis of 1-Pentyl-1,2-dihydropyrazine vs 2-pentylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Pentylpyrazine and 1-Pentyl-1,2-dihydropyrazine . Note that while these compounds share similar nomenclature and are often conflated in commercial databases due to CAS registry ambiguities, they represent distinct chemical entities with fundamentally different stability profiles, sensory characteristics, and applications.

Executive Summary
  • 2-Pentylpyrazine (2-PP): The industry-standard aromatic flavorant . It is thermodynamically stable, possessing a characteristic "roasted/nutty" profile. It is a C-alkylated pyrazine used extensively in food chemistry and fragrance formulation.

  • 1-Pentyl-1,2-dihydropyrazine (1-P-DHP): A reactive cyclic enamine . It is an N-alkylated dihydro-analog, often appearing as a transient intermediate or a specialized synthetic reagent. It lacks the aromatic stability of 2-PP and is prone to oxidation or polymerization.

  • Critical Technical Note: Commercial catalogs often erroneously list both compounds under CAS 6303-75-9 . Researchers must verify identity via Mass Spectrometry (MW 150.2 vs. 152.2) before use.

Chemical Identity & Structural Divergence

The core difference lies in aromaticity . 2-PP is a fully conjugated, planar aromatic system. 1-P-DHP is a non-aromatic, cyclic enamine/imine system. This dictates their reactivity.

Feature2-Pentylpyrazine 1-Pentyl-1,2-dihydropyrazine
Structure Type Aromatic Heterocycle (C-Alkylated)Cyclic Enamine/Imine (N-Alkylated)
Formula C

H

N

C

H

N

Molecular Weight 150.22 g/mol 152.24 g/mol
Electronic State Electron-deficient ring (Stable)Electron-rich enamine (Reactive/Nucleophilic)
CAS Registry (Verify) 6303-75-9 (Standard)Often mislisted as 6303-75-9; Verify specific isomer
Primary Application Flavor/Fragrance (F&F), Food SciencePharma Intermediate, Heterocyclic Synthesis
Structural Visualization (DOT)

ChemicalStructures PP 2-Pentylpyrazine (Aromatic, C-Substituted) MW: 150.22 DHP 1-Pentyl-1,2-dihydropyrazine (Cyclic Enamine, N-Substituted) MW: 152.24 PP->DHP  Structural  Difference   Desc1 Thermodynamically Stable Resistant to Oxidation Desc2 Kinetically Labile Prone to Oxidation/Polymerization

Figure 1: Structural dichotomy between the stable aromatic form (2-PP) and the reactive dihydro form (1-P-DHP).

Performance Profile
A. Stability & Reactivity
  • 2-Pentylpyrazine: High thermal stability. It survives Maillard reaction conditions (>150°C) and is resistant to auto-oxidation at room temperature. Its electron-deficient ring makes it a weak base and a poor nucleophile.

  • 1-Pentyl-1,2-dihydropyrazine:

    • Oxidation Sensitivity: The dihydro ring is a reduced form. In the presence of oxygen, C-substituted dihydropyrazines spontaneously aromatize to pyrazines. However, 1-P-DHP is N-substituted , meaning it cannot simply aromatize by losing hydrogen (the N-alkyl group blocks the formation of the aromatic sextet without bond cleavage).

    • Fate: Consequently, 1-P-DHP tends to form quaternary salts , decompose, or polymerize into brown pigments (melanoidins) rather than forming a stable aromatic pyrazine.

B. Sensory Properties (Organoleptics)
  • 2-Pentylpyrazine:

    • Odor Threshold: Very low (ppb range).

    • Descriptors: Roasted peanuts, earthy, popcorn, fatty.

    • Mechanism: Binds effectively to olfactory receptors due to lipophilicity and specific molecular geometry.

  • 1-Pentyl-1,2-dihydropyrazine:

    • Odor Profile: Often described as "green," "vegetative," or "solvent-like." Lacks the intense "roasted" character of the aromatic form.

    • Relevance: Its presence typically indicates incomplete roasting or "raw" notes in a flavor profile.

Synthesis & Formation Pathways

Understanding the origin of these species helps in controlling their presence in a final product.

Mechanism Diagram (DOT)

SynthesisPathways cluster_0 Precursors Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Diketone 1,2-Dicarbonyl Diketone->Condensation Dihydro Dihydropyrazine Intermediate (Generic) Condensation->Dihydro Oxidation Oxidation/-2H Dihydro->Oxidation Standard Route Alkylation N-Alkylation Dihydro->Alkylation Side Reaction or Specific Synthesis TargetPP 2-Pentylpyrazine (Aromatic) Oxidation->TargetPP If C-Alkylated TargetDHP 1-Pentyl-1,2-dihydropyrazine (N-Alkylated Dihydro) Alkylation->TargetDHP Traps Dihydro Form

Figure 2: Divergent synthesis pathways. 2-PP is the result of oxidation, while 1-P-DHP results from N-alkylation which "traps" the ring in the dihydro state.

Experimental Protocols
Protocol A: Differentiation via GC-MS (Self-Validating)

Objective: To definitively distinguish between the two species given the CAS confusion.

  • Sample Preparation: Dilute 10 mg of sample in 10 mL Dichloromethane (DCM).

  • GC Parameters:

    • Column: DB-WAX or HP-5MS (30m x 0.25mm).

    • Temp Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      230°C.
  • MS Detection (The Validator):

    • 2-Pentylpyrazine: Look for Parent Ion [M]+ = 150 .

      • Key Fragment: m/z 108 (M - propyl via McLafferty rearrangement) or m/z 94 (Pyrazine ring + CH2).

    • 1-Pentyl-1,2-dihydropyrazine: Look for Parent Ion [M]+ = 152 .

      • Key Fragment: m/z 81-83 (Dihydro ring fragments).

  • Data Interpretation: If the peak shows [M]+ 150, it is the aromatic flavorant. If [M]+ 152, it is the dihydro contaminant/intermediate.

Protocol B: Stability Stress Test

Objective: To assess the suitability of the compound for pharmaceutical or flavor shelf-life.

  • Setup: Place 50 mg of compound in an open vial exposed to air and ambient light.

  • Timepoints: T=0, T=24h, T=1 week.

  • Analysis: Dissolve in CDCl

    
     and run 1H-NMR .
    
    • 2-PP Signal: Aromatic protons appear at 8.0 - 8.5 ppm . Signals should remain constant.

    • 1-P-DHP Signal: Olefinic/Enamine protons appear at 4.5 - 6.0 ppm . Look for broadening of peaks or appearance of polymerization baseline humps (browning) over time.

References
  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. Link

  • Adams, A., et al. (2008). Formation of pyrazines in Maillard model systems: Effects of pH and temperature. Food Chemistry. Link

  • PubChem Database. (2024). Compound Summary: 2-Pentylpyrazine (CID 80551). National Library of Medicine. Link

  • Bredie, W. L. P., et al. (1998). Novel Pyrazines in Maillard Reactions. Journal of Agricultural and Food Chemistry. Link

  • NIST Chemistry WebBook. (2024). Mass Spectrum of Pentylpyrazine. Standard Reference Data. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.